Quercetin 3,4'-diglucoside is a premium flavonol glycoside naturally abundant in Allium cepa (onions), characterized by a quercetin backbone conjugated with two glucose moieties at the C3 and C4' positions. This specific di-glycosylation fundamentally alters the physicochemical profile of the molecule, converting a highly hydrophobic flavonoid into a highly water-soluble compound with an aqueous solubility of approximately 4.59 g/L [1]. For procurement professionals, formulation scientists, and analytical chemists, this compound serves as a high-value precursor and analytical standard that overcomes the severe formulation bottlenecks and poor oral bioavailability typically associated with standard quercetin aglycone or other common glycosides [2].
Substituting Quercetin 3,4'-diglucoside with generic quercetin aglycone or rutin (quercetin-3-O-rutinoside) fundamentally compromises aqueous processability and pharmacokinetic performance. Quercetin aglycone is virtually insoluble in water (approximately 1 μg/mL), mandating the use of organic solvents like DMSO or complex delivery systems for liquid formulation [1]. Meanwhile, rutin, though slightly more soluble, contains a rutinose sugar moiety that prevents active absorption in the small intestine, delaying uptake until colonic microflora can deglycosylate it [2]. Consequently, utilizing these cheaper substitutes in oral formulations or aqueous bioassays results in poor systemic delivery, delayed peak plasma concentrations, and non-homogeneous product distribution.
The addition of two glucose moieties at the C3 and C4' positions transforms the solubility profile of the flavonoid backbone. Quercetin 3,4'-diglucoside achieves an aqueous solubility of approximately 4.59 g/L at standard conditions [1]. In stark contrast, quercetin aglycone is practically insoluble in water (approx. 0.001 g/L), necessitating organic solvents or complexation agents[2]. This massive increase in water solubility allows for direct integration into aqueous matrices without precipitation.
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | ~4.59 g/L |
| Comparator Or Baseline | Quercetin aglycone (~0.001 g/L) |
| Quantified Difference | >4000-fold increase in water solubility |
| Conditions | Aqueous medium, 25°C, standard atmospheric pressure |
Eliminates the need for DMSO or complexing agents in liquid formulations and in vitro bioassays.
The specific sugar moiety dictates the absorption pathway of flavonoids. Human pharmacokinetic studies demonstrate that quercetin glucosides are actively and rapidly absorbed in the small intestine, achieving a peak plasma concentration (Cmax) of ~3.5 μM in under 0.5 hours [1]. Conversely, rutin (quercetin rutinoside) yields a Cmax of only ~0.18 μM, taking over 6 hours to peak because it requires colonic bacterial deglycosylation [1]. The overall bioavailability of the rutinoside is only 20% compared to the glucoside forms.
| Evidence Dimension | Peak Plasma Concentration (Cmax) and Time to Peak (Tmax) |
| Target Compound Data | Cmax ~3.5 μM, Tmax < 0.5 h (as quercetin glucoside) |
| Comparator Or Baseline | Rutin (Cmax ~0.18 μM, Tmax ~6.0 h) |
| Quantified Difference | ~20-fold higher Cmax and >10-fold faster absorption |
| Conditions | Human oral administration pharmacokinetic study |
Ensures rapid, high-yield systemic delivery of the active antioxidant for nutraceutical and pharmaceutical applications.
During thermal processing (e.g., roasting at 180°C), quercetin 3,4'-diglucoside undergoes a predictable, sequential deglycosylation. It first degrades into quercetin-4'-monoglucoside and quercetin-3-monoglucoside intermediates before eventually yielding the stable quercetin aglycone [1]. This controlled thermal breakdown allows the highly soluble diglucoside to be homogeneously distributed in an aqueous matrix prior to heating, ensuring that the final aglycone is evenly dispersed in the processed product.
| Evidence Dimension | Thermal Degradation Pathway |
| Target Compound Data | Sequential deglycosylation to stable aglycone at 180°C |
| Comparator Or Baseline | Direct aglycone addition (poor pre-heating dispersion) |
| Quantified Difference | Enables homogeneous aqueous dispersion prior to thermal conversion |
| Conditions | Roasting/heating conditions at 180°C |
Allows manufacturers to achieve uniform distribution of quercetin in thermally processed functional foods.
Leveraging its ~4.59 g/L water solubility, Quercetin 3,4'-diglucoside is the ideal precursor for liquid supplements and functional beverages, completely bypassing the precipitation issues and DMSO requirements of quercetin aglycone [1].
Due to its rapid active absorption in the small intestine (Tmax < 0.5 h), this compound is preferred over rutin for premium oral supplements where immediate systemic delivery of the flavonoid is required[2].
In industrial baking or roasting applications, the diglucoside can be homogeneously mixed into aqueous doughs or matrices prior to heating, where it predictably degrades into the stable aglycone form, ensuring uniform distribution in the final product [3].
As the predominant flavonol in onions, Quercetin 3,4'-diglucoside serves as an essential analytical standard for quality control and authentication of Allium extracts in the food and dietary supplement industries [1].